(2-硫代-1,3-苯并噻唑-3(2H)-基)乙酸

描述

Synthesis Analysis

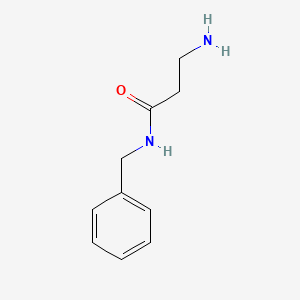

The synthesis of derivatives related to (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid involves dithiocarboxylation of acetic acid derivatives, leading to the preparation of various acrylonitriles and acrylates. These processes are key to generating the compound's core structure and functional groups that define its reactivity and interactions. The crystal structure of one such derivative, ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, has been determined by X-ray analysis, providing valuable information on the molecular conformation and potential reactivity pathways (Dölling et al., 1991).

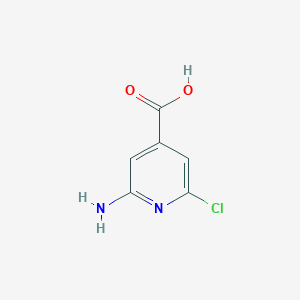

Molecular Structure Analysis

The molecular structure of (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid and its derivatives is characterized by the presence of benzothiazole and acetic acid moieties, which contribute to its unique chemical behavior. X-ray diffraction studies provide detailed insights into the arrangement of atoms within the molecule, elucidating features like bond lengths, angles, and molecular symmetry, which are crucial for understanding its reactivity and interactions with other molecules. These structural characteristics are fundamental for the subsequent analysis of its chemical and physical properties (Aydın et al., 2010).

Chemical Reactions and Properties

(2-Thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid undergoes a variety of chemical reactions, reflecting its diverse chemical properties. Its reactivity is influenced by the presence of the thioxo group and the benzothiazole ring, which participate in reactions such as nucleophilic substitution, condensation, and cyclization. These reactions enable the synthesis of a wide range of derivatives with potential applications in various fields, including materials science and pharmaceuticals. The specific reactivity patterns of this compound are essential for the development of new synthetic methodologies and the exploration of novel chemical spaces (Fukamachi et al., 2010).

科学研究应用

合成和结构分析

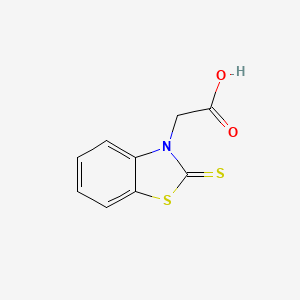

- 合成和表征:化合物{6-[2-(2-氯苯基)-1,3-噻唑-4-基]-2-氧代-1,3-苯并噻唑-3(2H)-基}乙酸,是(2-硫代-1,3-苯并噻唑-3(2H)-基)乙酸的衍生物,通过FT-IR、NMR光谱和X射线衍射等各种技术进行合成和表征。这为其结构和化学性质提供了详细的见解(Aydin et al., 2010)。

药理学和生物活性

醛糖还原酶抑制:与(2-硫代-1,3-苯并噻唑-3(2H)-基)乙酸密切相关的(4-氧代-2-硫代噻唑啉-3-基)乙酸衍生物被发现为有效的醛糖还原酶抑制剂。这些化合物表现出很高的功效,暗示了在治疗与醛糖还原酶活性相关的疾病中的潜在应用(Kučerová-Chlupáčová等,2020)。

抗真菌应用:一些(2-硫代-1,3-苯并噻唑-3(2H)-基)乙酸的衍生物展示了显著的抗真菌性能,特别是对念珠菌和毛孢子菌属。这表明其在真菌感染中作为治疗剂的潜力(Doležel等,2009)。

化学传感和材料科学应用

荧光化学传感器:一种(2-硫代-1,3-苯并噻唑-3(2H)-基)乙酸的衍生物被开发为选择性荧光化学传感器,用于Co2+。这表明其在开发特定金属离子敏感检测工具方面的潜力(Li Rui-j, 2013)。

改性淀粉以增强性能:该化合物被用于改性淀粉,增强了其光吸收和热稳定性。这种改性淀粉可以在环保产品如染料、墨水和油漆中找到应用(Chandran et al., 2012)。

属性

IUPAC Name |

2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQJZSIWWOBJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325947 | |

| Record name | (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

CAS RN |

59794-34-2 | |

| Record name | NSC522074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)

![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)

![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)

![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)

![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)